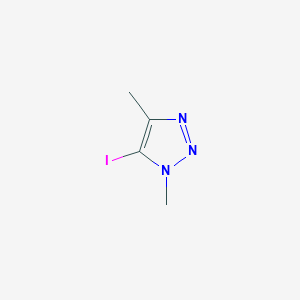
1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one, commonly known as BFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BFA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. This system is responsible for regulating various physiological processes such as pain, mood, and appetite.
Mecanismo De Acción
BFA acts as a competitive inhibitor of 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one, BFA increases the levels of endocannabinoids, leading to their prolonged action and resulting in analgesic and anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
BFA has been shown to have significant effects on the endocannabinoid system, leading to changes in pain perception, mood, and appetite. BFA has been shown to reduce pain and inflammation in preclinical models of chronic pain. Additionally, BFA has been shown to have antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BFA in lab experiments is its high potency and selectivity for 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one. BFA has been shown to be a potent inhibitor of 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one, with an IC50 value in the nanomolar range. However, one of the limitations of using BFA is its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of BFA. One potential direction is the development of BFA-based therapies for chronic pain and inflammation. Additionally, BFA could be studied as a potential treatment for mood disorders such as depression and anxiety. Finally, further research could be conducted to better understand the mechanism of action of BFA and its effects on the endocannabinoid system.
In conclusion, BFA is a unique chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFA has been shown to be a potent inhibitor of 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one, leading to changes in pain perception, mood, and appetite. While there are limitations to using BFA in lab experiments, there are several future directions for the study of this compound.
Métodos De Síntesis
The synthesis of BFA involves the reaction of 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one with a suitable reagent such as lithium aluminum hydride or sodium borohydride. The reaction yields BFA in high purity and yield.
Aplicaciones Científicas De Investigación
BFA has been extensively studied for its potential therapeutic applications. The inhibition of 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one by BFA results in an increase in the levels of endocannabinoids such as anandamide, which has been shown to have analgesic and anti-inflammatory properties. Therefore, BFA has been studied as a potential treatment for chronic pain and inflammation.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO3/c17-10-3-1-9(2-4-10)14-16(18,19)15(21)20(14)11-5-6-12-13(7-11)23-8-22-12/h1-7,14H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXKEBBJKLUULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(C(C3=O)(F)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2980734.png)

![dimethyl 2-(2,3-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2980736.png)
![3-(3,4-dimethylbenzyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![(2S,4S)-4-(Cyclobutylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2980740.png)
![N-(3,4-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2980741.png)


![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2980745.png)